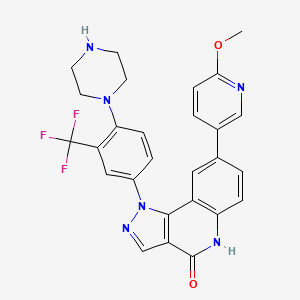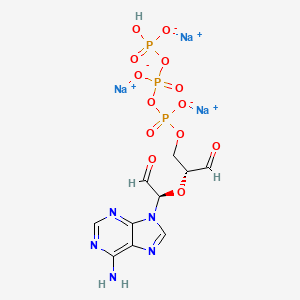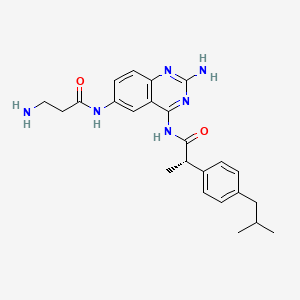
Egfr-IN-106
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-106 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various types of cancers, making it a significant target for cancer therapy. This compound has shown promising results in inhibiting EGFR activity, thereby exhibiting potential anti-tumor and anti-inflammatory properties .
Preparation Methods
The synthesis of Egfr-IN-106 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes involves the preparation of 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and amide formation . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Egfr-IN-106 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are commonly employed in the synthesis of this compound and its derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Egfr-IN-106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: It is employed in cellular and molecular biology research to investigate the role of EGFR in cell proliferation, survival, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutation of EGFR. .
Mechanism of Action
Egfr-IN-106 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of EGFR signaling leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth . This compound specifically targets the mutated forms of EGFR that are commonly found in various cancers, making it a valuable compound in cancer therapy .
Comparison with Similar Compounds
Egfr-IN-106 is compared with other EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown unique properties in terms of its potency and selectivity:
Gefitinib: An earlier generation EGFR inhibitor with moderate efficacy.
Erlotinib: Similar to gefitinib but with slightly improved efficacy.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations like T790M. This compound stands out due to its ability to inhibit a broader range of EGFR mutations and its higher potency in preclinical studies .
This compound represents a promising compound in the field of cancer research, with potential applications in both scientific research and therapeutic development. Its unique properties and mechanism of action make it a valuable tool for understanding and targeting EGFR-related pathways in cancer.
Properties
Molecular Formula |
C24H30N6O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-N-[2-amino-6-(3-aminopropanoylamino)quinazolin-4-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C24H30N6O2/c1-14(2)12-16-4-6-17(7-5-16)15(3)23(32)29-22-19-13-18(27-21(31)10-11-25)8-9-20(19)28-24(26)30-22/h4-9,13-15H,10-12,25H2,1-3H3,(H,27,31)(H3,26,28,29,30,32)/t15-/m0/s1 |
InChI Key |
KVRMRJIUBUSBRE-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


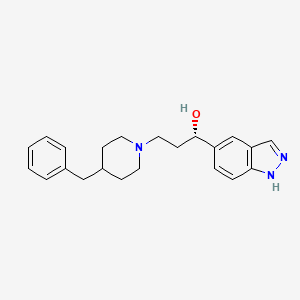
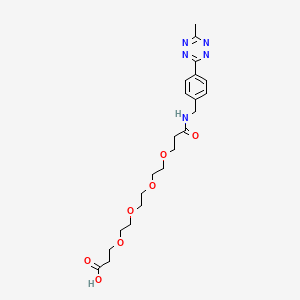
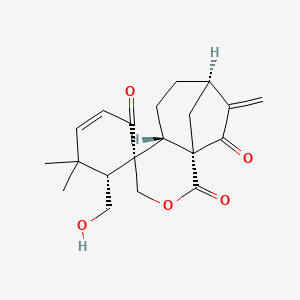

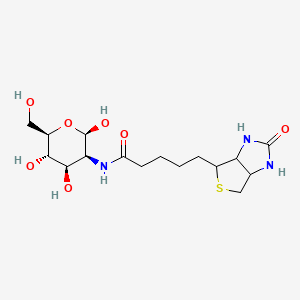
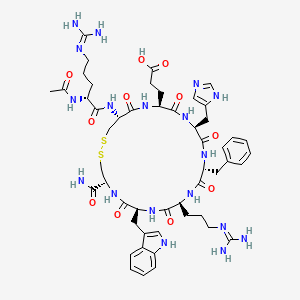
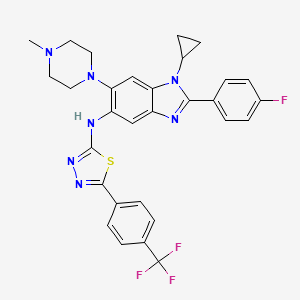
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
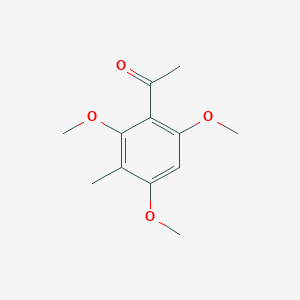
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
